REACTION_CXSMILES
|
[OH:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]=[C:7]2[C:12](=[O:13])[O:11][C:10]([CH3:15])([CH3:14])[O:9][C:8]2=[O:16])=[CH:4][CH:3]=1.[CH2:19]1[CH2:23]OC[CH2:20]1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH:7]2[C:8](=[O:16])[O:9][C:10]([CH3:15])([CH3:14])[O:11][C:12]2=[O:13])[C:20]#[C:19][CH3:23])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
An oven-dried 3L 3-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, nitrogen inlet, nitrogen outlet
|
Type
|
CUSTOM
|
Details
|
placed in a room-temperature water bath
|
Type
|
CUSTOM
|
Details
|
After purging with nitrogen for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
a solution of 1-propynylmagnesium bromide in THF (0.5 N, 600 mL) was added by cannula
|
Type
|
CUSTOM
|
Details
|
In a separate oven-dried
|
Type
|
CUSTOM
|
Details
|
nitrogen-flushed 500 mL RB flask
|
Type
|
ADDITION
|
Details
|
The solution of 1.1 was then added over 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Over the course of the addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous NH4Cl (0.6N, 750 mL)
|
Type
|
ADDITION
|
Details
|
diluted with hexanes (800 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×400 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a light yellow solid (37 g, 91%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C#CC)C1C(OC(OC1=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |